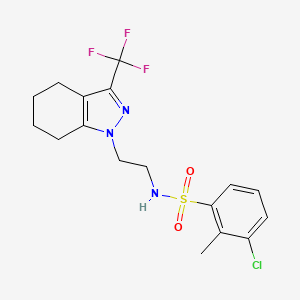
3-chloro-2-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-2-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide is a synthetic compound known for its multifaceted applications in scientific research. This compound, characterized by its complex molecular structure, has garnered attention for its potential roles in chemistry, biology, and medicine due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 3-chloro-2-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide typically involves a multi-step process. Starting with commercially available precursors, the synthetic route involves chlorination, methylation, and sulfonamide formation under controlled conditions. Each step requires precise temperature and pH control to ensure high yield and purity of the final product.
Industrial Production Methods: : In industrial settings, the production of this compound scales up the laboratory procedures, utilizing large-scale reactors and continuous flow processes to enhance efficiency. The reaction conditions are optimized to minimize by-products and maximize the yield, ensuring a consistent and high-quality output suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Often involves oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Commonly performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Utilizes nucleophilic or electrophilic reagents depending on the desired substitution, often under mild temperature and solvent conditions.
Major Products Formed: : The major products from these reactions include various substituted derivatives that can further be used in medicinal chemistry for drug development or as intermediates in more complex syntheses.
Applications De Recherche Scientifique
Chemistry: : In chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules, providing a building block for developing new materials and compounds.
Biology: : It is used in biological research to study its effects on cellular processes, particularly due to its potential bioactivity and interactions with biological molecules.
Medicine: : In the medical field, its unique structure makes it a candidate for drug development, particularly in designing molecules that can target specific biological pathways.
Industry: : Industrial applications include its use in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals, leveraging its reactivity and functional group versatility.
Mécanisme D'action
The mechanism by which 3-chloro-2-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide exerts its effects involves interacting with specific molecular targets and pathways. These interactions can modulate enzyme activity, receptor binding, or signal transduction pathways, depending on the specific application. Understanding its mechanism of action is crucial for developing new therapeutic agents and optimizing its use in various fields.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 3-chloro-2-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide stands out due to its unique combination of chloro, methyl, trifluoromethyl, and sulfonamide groups, which confer distinct chemical and biological properties. Similar compounds might include:
3-chloro-2-methyl-N-(2-(3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide
3-chloro-2-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-benzimidazol-1-yl)ethyl)benzenesulfonamide
Each of these compounds shares structural similarities but differs in specific substituent groups, which can significantly impact their reactivity and application potential.
Propriétés
IUPAC Name |
3-chloro-2-methyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClF3N3O2S/c1-11-13(18)6-4-8-15(11)27(25,26)22-9-10-24-14-7-3-2-5-12(14)16(23-24)17(19,20)21/h4,6,8,22H,2-3,5,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADHMGXGSPHEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
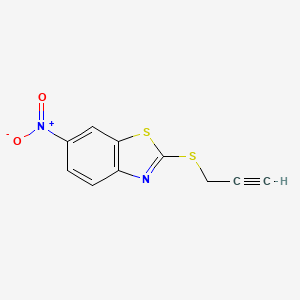
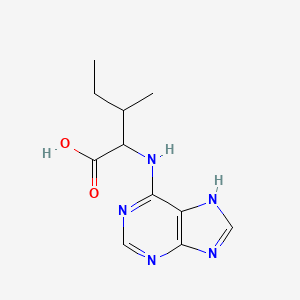
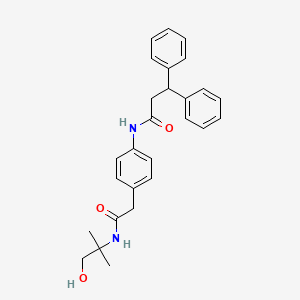
![N-(2,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2722750.png)
![2-Chloro-N-[(1R,2S)-2-(3-methoxyphenyl)cyclopropyl]acetamide](/img/structure/B2722753.png)
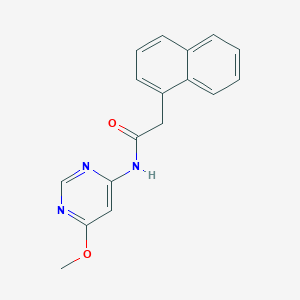
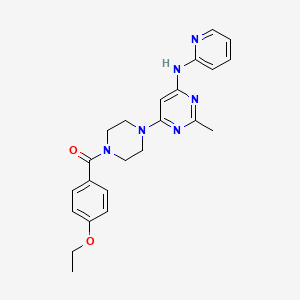
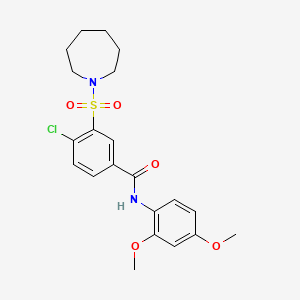
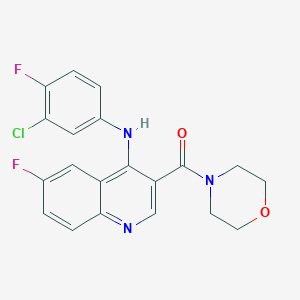
![Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate](/img/structure/B2722761.png)
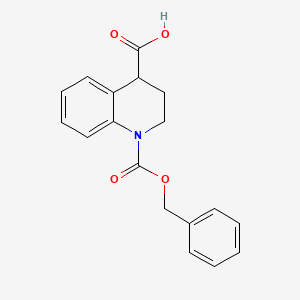
![7-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2722763.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide](/img/structure/B2722767.png)
